1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2F5NO2 . It has a molecular weight of 227.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is 1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H . This code provides a specific way to represent the molecular structure of the compound.Physical And Chemical Properties Analysis
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene has a density of 1.6±0.1 g/cm3, a boiling point of 215.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.4±3.0 kJ/mol, and it has a flash point of 84.3±25.9 °C . The compound has a molar refractivity of 37.8±0.3 cm3 .Scientific Research Applications
Chemical Isomer Applications
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is involved in studies of chemical isomers. For instance, two isomers of 3-nitrobenzotrifluoride, closely related to 1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene, have been examined for their crystal structures, which are essential in understanding molecular interactions and conformations (Lynch & Mcclenaghan, 2003).
Spectroscopic Analysis
Spectroscopic studies, particularly Fourier transform infrared (FT-IR) and FT-Raman spectra, have been carried out on compounds like 4-nitro-3-(trifluoromethyl)aniline, which are structurally similar to 1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene. These studies provide insights into the vibrational, structural, thermodynamic, and electronic properties of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).
Anion Transport
Modifications of benzene derivatives, including those with trifluoromethyl and nitro groups, significantly impact their anionophoric activity. Such studies reveal the importance of molecular modifications on the transport properties of these compounds (Peng et al., 2016).
Chemical Synthesis
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is used in the synthesis of various chemical compounds. For example, it plays a role in the preparation of fluorine-containing polyetherimide, showcasing its utility in creating advanced materials with specific properties (Yu Xin-hai, 2010).
Microwave-Assisted Synthesis
This compound is also involved in microwave-assisted synthesis methods. For instance, a three-step synthesis sequence starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, which is structurally related to 1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene, demonstrates the versatility and efficiency of such modern synthesis techniques (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Coordination Chemistry
Studies in coordination chemistry have used compounds like 1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene to explore interactions with metal ions, furthering understanding in the field of inorganic chemistry (Plenio, Hermann, & Diodone, 1997).
Safety And Hazards
properties
IUPAC Name |
1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVUDOJHWVTRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575751 | |
Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
CAS RN |
123973-36-4 | |
Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.